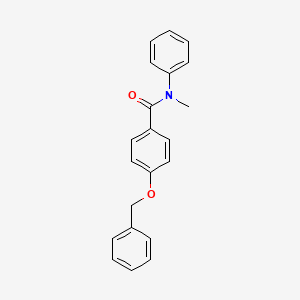![molecular formula C17H26ClNO4 B4404320 1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4404320.png)
1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride
Overview
Description
1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with dimethyl groups, an ethoxy linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of 2-(2,6-dimethylmorpholin-4-yl)ethanamine, which is then reacted with 3-methoxyphenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the ethoxy and methoxyphenyl groups.
3-Methoxyphenylacetic acid: Shares the methoxyphenyl moiety but differs in the rest of the structure.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A precursor in the synthesis of the target compound.
Uniqueness
1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-12-10-18(11-13(2)22-12)7-8-21-16-6-5-15(14(3)19)9-17(16)20-4;/h5-6,9,12-13H,7-8,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMGDTRDSFVPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


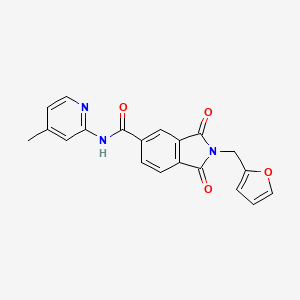
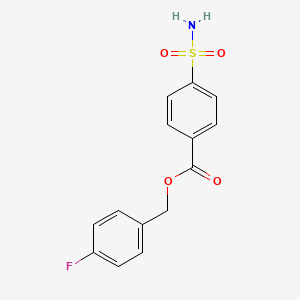
![2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4404269.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)
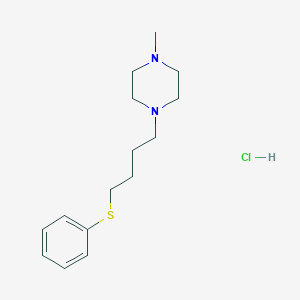
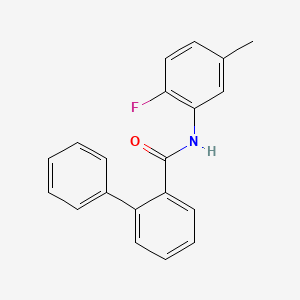
![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4404290.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate](/img/structure/B4404294.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4404296.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)
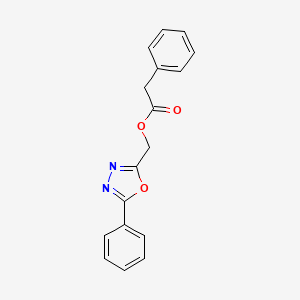

![[4-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] propanoate](/img/structure/B4404356.png)
